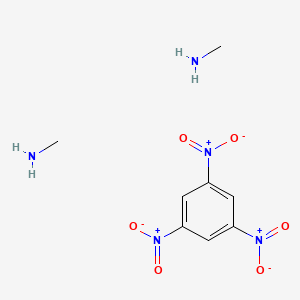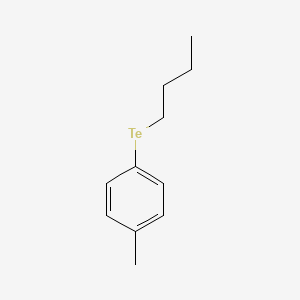![molecular formula C7H7Cl2NO4S2 B14626422 Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]- CAS No. 55116-72-8](/img/structure/B14626422.png)
Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]- is a chemical compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]- typically involves the reaction of methanesulfonyl chloride with 3,4-dichloroaniline. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
CH3SO2Cl+C6H3Cl2NH2→CH3SO2NHC6H3Cl2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a single sulfonyl group attached to an amine.
Sulfanilamide: A well-known sulfonamide used as an antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.
Uniqueness
Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]- is unique due to its dichlorophenyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other sulfonamides and may contribute to its specific biological activities and industrial uses.
Properties
CAS No. |
55116-72-8 |
|---|---|
Molecular Formula |
C7H7Cl2NO4S2 |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)sulfonylmethanesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO4S2/c8-6-2-1-5(3-7(6)9)15(11,12)4-16(10,13)14/h1-3H,4H2,(H2,10,13,14) |
InChI Key |
GDTQWRMIRNJINW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CS(=O)(=O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine](/img/structure/B14626350.png)

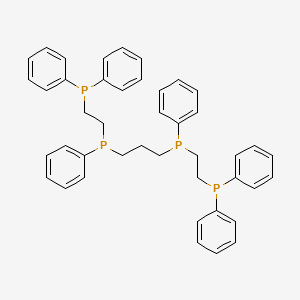

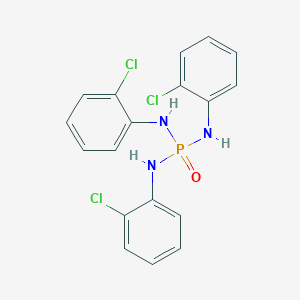
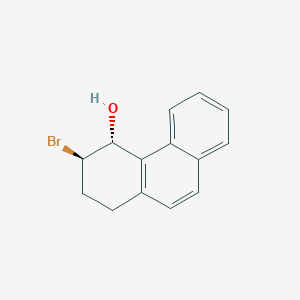

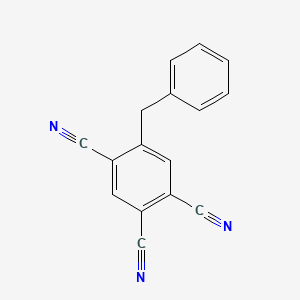
![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)


